![molecular formula C29H32N4O4S B2654516 6-(1-(2-(methyl(phenyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(4-methylbenzyl)hexanamide CAS No. 899907-43-8](/img/no-structure.png)

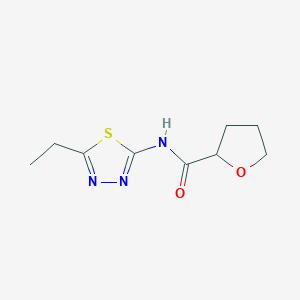

6-(1-(2-(methyl(phenyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(4-methylbenzyl)hexanamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

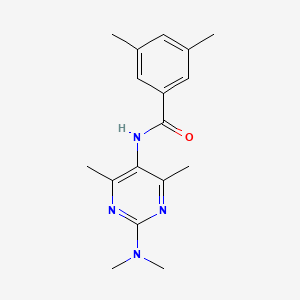

The compound belongs to the class of pyrido[2,3-d]pyrimidines, which are a type of heterocyclic compounds. Pyrido[2,3-d]pyrimidines have shown a broad spectrum of biological activities, including antitumor, antibacterial, CNS depressive, anticonvulsant, and antipyretic activities . They are of great interest due to their biological potential .

Synthesis Analysis

The synthesis of pyrido[2,3-d]pyrimidines often involves the reaction of aminouracil derivatives with other reagents. For example, one approach reported in the literature is using nanocrystalline MgO in the reaction of 6-aminouracil, 6-amino-2-thiouracil, or 6-amino-1,3-dimethyluracil with malononitrile and aldehydes in water at 80 °C to produce a series of pyrido[2,3-d]pyrimidine derivatives .

Molecular Structure Analysis

The molecular structure of pyrido[2,3-d]pyrimidines depends on the location of the nitrogen atom in the pyridine ring. There are four possible skeletons for the heterocyclic combination of pyrimidine and pyridine rings .

Chemical Reactions Analysis

The chemical reactions of pyrido[2,3-d]pyrimidines can vary depending on the specific substituents on the molecule. The reactions often involve the nitrogen atoms or other functional groups present in the molecule .

Wissenschaftliche Forschungsanwendungen

Phosphodiesterase Inhibition

- Cyclic GMP Phosphodiesterase Inhibition: Compounds similar to the given chemical, particularly those belonging to the class of 6-phenylpyrazolo[3,4-d]pyrimidones, have been identified as specific inhibitors of cyclic GMP-specific (type V) phosphodiesterase. This inhibition is vital for potential therapeutic applications in conditions like hypertension and cardiac dysfunction (Dumaitre & Dodic, 1996).

Antimicrobial and Anti-HIV Activities

- Antibacterial and Anti-HIV Properties: Derivatives of similar pyrimidine structures have shown efficacy as antibacterial and anti-HIV agents against various microorganisms. These findings are significant for developing new treatments for infectious diseases (Patel & Chikhalia, 2006).

Anticancer Properties

- Cytotoxic and Anticancer Effects: Compounds structurally related to the given chemical have displayed potent anticancer activities. The research in this area is crucial for designing new chemotherapeutic agents (Rahmouni et al., 2016).

Antioxidant Activity

- Antioxidant Properties: Certain thieno[2,3-d]pyrimidine derivatives have exhibited significant antioxidant activities. This property is important for potential applications in oxidative stress-related diseases (Kotaiah et al., 2012).

Enzyme Inhibition for Disease Treatment

- Dual Enzyme Inhibition for Cancer Therapy: Some thieno[2,3-d]pyrimidine antifolates have shown potent inhibition of both thymidylate synthase and dihydrofolate reductase, enzymes crucial in cancer cell proliferation. This dual inhibition is a promising approach in cancer treatment (Gangjee et al., 2008).

Pharmacological Screening

- Broad Pharmacological Potential: Studies have also been conducted to evaluate the pharmacological properties of pyrimidine derivatives in various biological activities, including antimicrobial and antioxidant properties. This broad screening is vital for understanding the compound's potential therapeutic applications (Dey et al., 2022).

Wirkmechanismus

The mechanism of action of pyrido[2,3-d]pyrimidines can vary depending on their specific biological activity. For example, some pyrido[2,3-d]pyrimidines have been found to inhibit various enzymes such as tyrosine kinase, extracellular regulated protein kinases, ABL kinase, phosphatidylinositol-3 kinase, mammalian target of rapamycin, p38 mitogen-activated protein kinases, BCR-ABL, dihydrofolate reductase, cyclin-dependent kinase, phosphodiesterase, KRAS and fibroblast growth factor receptors .

Zukünftige Richtungen

Eigenschaften

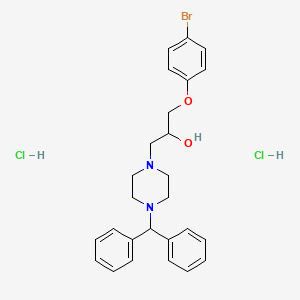

CAS-Nummer |

899907-43-8 |

|---|---|

Produktname |

6-(1-(2-(methyl(phenyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(4-methylbenzyl)hexanamide |

Molekularformel |

C29H32N4O4S |

Molekulargewicht |

532.66 |

IUPAC-Name |

6-[1-[2-(N-methylanilino)-2-oxoethyl]-2,4-dioxothieno[3,2-d]pyrimidin-3-yl]-N-[(4-methylphenyl)methyl]hexanamide |

InChI |

InChI=1S/C29H32N4O4S/c1-21-12-14-22(15-13-21)19-30-25(34)11-7-4-8-17-32-28(36)27-24(16-18-38-27)33(29(32)37)20-26(35)31(2)23-9-5-3-6-10-23/h3,5-6,9-10,12-16,18H,4,7-8,11,17,19-20H2,1-2H3,(H,30,34) |

InChI-Schlüssel |

AJXCHTYGBCCVDD-UHFFFAOYSA-N |

SMILES |

CC1=CC=C(C=C1)CNC(=O)CCCCCN2C(=O)C3=C(C=CS3)N(C2=O)CC(=O)N(C)C4=CC=CC=C4 |

Löslichkeit |

not available |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-chloro-6-methylphenyl)-2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2654436.png)

![N-(3-{5-methyl-1-[4-(propan-2-yl)phenyl]-1H-1,2,3-triazol-4-yl}-1,2,4-thiadiazol-5-yl)benzamide](/img/structure/B2654437.png)

![N-(isoxazol-3-yl)-2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)propanamide](/img/structure/B2654439.png)

![5-(4-Chloro-phenyl)-2,7-dimethyl-3-oxo-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-](/img/structure/B2654440.png)

![5-{1-[4-(2-methylpropyl)phenyl]ethyl}-1H-1,2,4-triazol-3-amine](/img/structure/B2654441.png)

![4-(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazine-1-carbonyl)-1-(p-tolyl)pyrrolidin-2-one](/img/structure/B2654442.png)

![6-methoxy-2-(4-methoxyphenyl)-3-[(4-methylphenyl)sulfanyl]-1H-1-benzothiophen-1-one](/img/structure/B2654450.png)

![N-{[2-(pyrrolidin-1-yl)pyridin-4-yl]methyl}imidazo[1,2-b]pyridazine-6-carboxamide](/img/structure/B2654455.png)